For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of Didesmethyl Chlorpheniramine Maleate Salt
Abstract
Didesmethyl Chlorpheniramine Maleate Salt is a primary metabolite of the first-generation antihistamine, Chlorpheniramine.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and purification methods. It also delves into its pharmacological context as a metabolite, including its formation and potential receptor interactions. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support further research and development.
Chemical and Physical Properties
Didesmethyl Chlorpheniramine Maleate Salt is the product of the N-demethylation of Chlorpheniramine.[2] Its fundamental properties are summarized below.
Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | [3] |
| CAS Number | 23052-94-0 | [1][2][3] |
| Molecular Formula | C₁₈H₁₉ClN₂O₄ | [1][3] |
| Molecular Weight | 362.81 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O | [3] |
| InChI Key | OVXHRHVXXRKUMZ-BTJKTKAUSA-N | [3] |
| Synonyms | Chlorpheniramine Impurity 11 Maleate Salt, 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | [3] |
Physical Properties
Synthesis and Purification
The generation of Didesmethyl Chlorpheniramine can be approached through two primary routes: as a metabolic product of Chlorpheniramine or via direct chemical synthesis.
Synthesis Methodologies
Two main strategies exist for the synthesis of Didesmethyl Chlorpheniramine:
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Demethylation of Chlorpheniramine : This involves the removal of the two methyl groups from the tertiary amine of Chlorpheniramine. Classical methods for N-dealkylation, such as the von Braun degradation or the use of chloroformate reagents, are effective for this transformation.[2]
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Direct Synthesis of the Primary Amine Core : An alternative approach is the direct synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.[2] This method avoids potentially harsh dealkylation steps. A plausible pathway begins with the reaction between p-chlorobenzyl cyanide and a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a strong base like sodium amide.[2]
The following diagram illustrates these synthetic approaches.
Caption: Synthetic pathways to Didesmethyl Chlorpheniramine.
Purification
After synthesis, the maleate salt is formed. Purification of the final product is typically achieved through recrystallization from a suitable solvent system.[2] The choice of solvent is critical to maximize the yield of the pure crystalline form while leaving impurities dissolved.[2] For high-purity reference standards, column chromatography may also be employed. A patent for a related Chlorpheniramine impurity suggests using a silica gel column with a dichloromethane:methanol (50:1) eluent system.[4]
Pharmacology and Metabolism
Metabolic Pathway
Didesmethyl Chlorpheniramine is a major metabolite of Chlorpheniramine. The N-demethylation process is primarily catalyzed by cytochrome P450 isoenzymes.[2] In humans, CYP2D6 is the key enzyme responsible for this metabolic conversion.[2] The biotransformation is stereoselective, meaning the (S)-(+)- and (R)-(-)-enantiomers of Chlorpheniramine are metabolized at different rates.[2]
The metabolic cascade is visualized in the following diagram.
Caption: Metabolic conversion of Chlorpheniramine.
Receptor Binding and Pharmacological Activity
Comprehensive in vitro receptor binding affinity and selectivity profiles for Didesmethyl Chlorpheniramine Maleate Salt are not extensively detailed in publicly available literature.[2] Its parent compound, Chlorpheniramine, is a known H1-receptor antagonist and also exhibits affinity for muscarinic acetylcholine receptors and can inhibit serotonin reuptake, leading to side effects like sedation and anticholinergic symptoms.[2] To fully characterize the pharmacological profile of the didesmethyl metabolite, its binding affinities at these and other receptors would need to be experimentally determined.
Experimental Protocols
Protocol: Synthesis and Purification of Didesmethyl Chlorpheniramine Maleate Salt
This is a generalized protocol based on established chemical principles for similar compounds.
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Synthesis (Direct Core Synthesis)
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In a reaction vessel under an inert atmosphere, dissolve p-chlorobenzyl cyanide and 2-bromopyridine in a suitable anhydrous solvent (e.g., toluene).
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Slowly add a strong base, such as sodium amide, while maintaining a controlled temperature.
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Allow the reaction to proceed until completion, monitored by a technique like Thin Layer Chromatography (TLC).
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Quench the reaction carefully with an appropriate reagent.
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Perform an aqueous workup to extract the intermediate product.
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The resulting intermediate will require further chemical modifications (e.g., reduction of the nitrile group) to form the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.
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Salt Formation
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Dissolve the purified primary amine base in a suitable solvent (e.g., ethanol).
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Add a stoichiometric equivalent of maleic acid dissolved in the same solvent.
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Stir the mixture to allow for the formation of the maleate salt precipitate.
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Purification (Recrystallization)
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Collect the crude salt by filtration.
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Dissolve the salt in a minimal amount of a hot solvent or solvent mixture.
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Allow the solution to cool slowly to induce crystallization.
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Filter the purified crystals and wash with a small amount of cold solvent.
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Dry the final product under a vacuum.
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Protocol: Metabolite Identification and Profiling
This workflow outlines the general steps for identifying and quantifying metabolites like Didesmethyl Chlorpheniramine in biological samples.
The workflow is illustrated below.
Caption: Workflow for metabolite identification.
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Sample Collection : Obtain biological matrices (e.g., plasma, urine) from subjects administered the parent drug.
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Sample Preparation : Extract the analytes from the biological matrix using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.
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Analytical Separation : Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the metabolite from the parent drug and other endogenous compounds.
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Detection and Identification : Use a mass spectrometer (MS), often a tandem MS (MS/MS), to detect and identify the metabolite based on its mass-to-charge ratio (m/z) and fragmentation pattern.
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Quantification : Quantify the amount of the metabolite in the sample by comparing its response to that of a known concentration of a purified analytical standard of Didesmethyl Chlorpheniramine Maleate Salt.
Conclusion
Didesmethyl Chlorpheniramine Maleate Salt is a key metabolite in the biotransformation of Chlorpheniramine. Understanding its chemical properties, synthesis, and pharmacological profile is crucial for a complete characterization of the parent drug's activity and for drug safety and impurity profiling. The protocols and data presented in this guide serve as a foundational resource for researchers in pharmacology and drug development.
References
- 1. scbt.com [scbt.com]
- 2. Didesmethyl Chlorpheniramine Maleate Salt | 23052-94-0 | Benchchem [benchchem.com]
- 3. Didesmethyl Chlorpheniramine Maleate Salt | C18H19ClN2O4 | CID 13646739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]
